Technical Whitepaper: 4-(4-Fluorophenoxy)-1H-pyrazole – Physicochemical Profiling, Synthetic Methodologies, and Safety Protocols
Technical Whitepaper: 4-(4-Fluorophenoxy)-1H-pyrazole – Physicochemical Profiling, Synthetic Methodologies, and Safety Protocols
Executive Summary & Strategic Utility
In contemporary drug discovery and agrochemical development, the strategic incorporation of halogenated heterocycles is paramount for optimizing pharmacokinetic profiles. 4-(4-Fluorophenoxy)-1H-pyrazole (CAS: 1429902-97-5) has emerged as a highly versatile building block [1].
As a Senior Application Scientist, I frequently utilize this scaffold due to its dual-action structural benefits:
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The Para-Fluoro Substitution: Acts as a metabolic shield. By occupying the para position of the phenoxy ring, the fluorine atom effectively blocks primary sites of oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby extending the biological half-life of downstream drug candidates.
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The 1H-Pyrazole Core: Serves as a robust bioisostere for amides and phenols. It functions as a bidentate hydrogen-bond donor/acceptor, making it exceptionally effective for anchoring into the hinge regions of target kinases.
Physicochemical Profiling & Registry Data
Accurate registry data is the foundation of reproducible research. The quantitative and structural parameters of 4-(4-Fluorophenoxy)-1H-pyrazole are summarized below [1, 2].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Product Name | 4-(4-Fluorophenoxy)-1H-pyrazole |
| CAS Registry Number | 1429902-97-5 |
| IUPAC Name | 4-(4-fluorophenoxy)-1H-pyrazole |
| Molecular Formula | C9H7FN2O |
| Molecular Weight | 178.166 g/mol |
| SMILES | C1=CC(=CC=C1OC2=CNN=C2)F |
| InChI Key | ZGCCYAOIWXAILE-UHFFFAOYSA-N |
Structural & Pharmacological Rationale (SAR)
Understanding the Structure-Activity Relationship (SAR) of this building block explains its utility in synthesizing anti-inflammatory, analgesic, and antitumor agents [1]. The ether linkage provides critical conformational flexibility, allowing the fluorophenyl and pyrazole rings to adopt non-coplanar geometries that optimize binding trajectories within complex protein pockets.
Structure-Activity Relationship (SAR) logic for the 4-(4-Fluorophenoxy)-1H-pyrazole scaffold.
Synthetic Methodologies: The Cyclocondensation Route
The most robust and scalable method for synthesizing 4-(4-Fluorophenoxy)-1H-pyrazole relies on the cyclocondensation of hydrazine derivatives with an appropriate carbonyl precursor [1]. To ensure high regioselectivity and yield (typically 70-95%), a 1,3-dicarbonyl equivalent—specifically 2-(4-fluorophenoxy)malonaldehyde—is utilized.
Step-by-Step Protocol & Causality
Step 1: Preparation of the 1,3-Dicarbonyl Precursor
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Action: React 4-fluorophenol with chloroacetic acid, followed by Vilsmeier-Haack formylation to yield 2-(4-fluorophenoxy)malonaldehyde.
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Causality: The malonaldehyde intermediate provides a highly reactive 1,3-dielectrophile. This specific geometry forces the subsequent hydrazine condensation to form a thermodynamically stable 5-membered pyrazole ring rather than an open-chain hydrazone.
Step 2: Cyclocondensation with Hydrazine
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Action: Dissolve 2-(4-fluorophenoxy)malonaldehyde in absolute ethanol. Slowly add a 1.2 molar equivalent of hydrazine hydrate (NH₂NH₂·H₂O) at 0°C. Reflux the mixture for 4-6 hours.
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Causality: Ethanol acts as a protic solvent that stabilizes the transition state of the condensation while allowing for azeotropic removal of water. The slight excess of hydrazine ensures complete consumption of the dicarbonyl precursor.
Step 3: Self-Validating Workup & Purification
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Action: Monitor the reaction via TLC (Hexane:EtOAc 3:1). Upon completion (indicated by the disappearance of the UV-active starting material spot), concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with 1M HCl, then brine. Dry over anhydrous Na₂SO₄.
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Validation Logic: The 1M HCl wash selectively protonates and removes unreacted hydrazine into the aqueous phase. The pyrazole core, being weakly basic (pKa ~2.5), remains in the organic phase, establishing a self-purifying extraction system that inherently validates the removal of polar impurities.
Synthetic workflow for 4-(4-Fluorophenoxy)-1H-pyrazole via cyclocondensation.
Safety Data Sheet (SDS) & Handling Protocols
Handling fluorinated heterocycles requires strict adherence to safety protocols. Based on standardized chemical safety data for CAS 1429902-97-5 [2, 3, 4], the compound exhibits irritant properties typical of pyrazole derivatives.
Table 2: GHS Hazard & Precautionary Statements
| Category | Details |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage & Handling | Store tightly closed in a cool (2-8°C recommended for long-term stability), dry, and well-ventilated place. Protect from moisture and direct light. Handle under an inert atmosphere (e.g., Nitrogen or Argon) if utilized in moisture-sensitive cross-coupling reactions. |
Analytical Characterization Standards
To verify the integrity of the synthesized or procured 4-(4-Fluorophenoxy)-1H-pyrazole, researchers should rely on the following analytical benchmarks:
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¹H NMR (DMSO-d6 or CDCl3): Look for the characteristic broad singlet of the pyrazole N-H proton (often exchanging, ~10-12 ppm depending on concentration and solvent), the two pyrazole C-H doublets (~7.5 and ~7.8 ppm), and the AA'BB' multiplet system of the para-fluorophenoxy ring (~7.0-7.2 ppm).
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¹⁹F NMR: A distinct single peak verifying the presence of the para-fluoro substituent.
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LC-MS: A dominant [M+H]⁺ peak at m/z 179.1 confirming the molecular weight of 178.166 g/mol .
References
- EvitaChem.Buy 4-(4-Fluorophenoxy)-1H-pyrazole (EVT-2903478) - EvitaChem.
- AK Scientific, Inc.4-(4-Fluorophenoxy)-1H-pyrazole.
- BLDpharm.1429903-12-7 | 4-Phenoxy-1H-pyrazole - BLDpharm.
- Leyan.4-(3,4-二甲基苯氧基)-1H-吡唑 - 乐研试剂.
